molecular formula C12H16F3NO4 B6327999 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate CAS No. 929616-33-1

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate

Cat. No.: B6327999
CAS No.: 929616-33-1
M. Wt: 295.25 g/mol
InChI Key: AAWJQCWASWSOOA-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a chemical compound with the molecular formula C12H16F3NO4 and a molecular weight of 295.25 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves several steps. One common method includes the reaction of tert-butyl carbamate with a trifluoromethylated alkyne under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Large-scale synthesis often employs continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 in an aprotic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is used in several scientific research applications:

    Chemistry: As an intermediate in organic synthesis and for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate

Uniqueness

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in drug design and development.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h1H,7H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWJQCWASWSOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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